BenchChemオンラインストアへようこそ!

Dermaseptin-1

antimicrobial susceptibility MIC determination membrane disruption

Dermaseptin-1 is a naturally occurring, cationic, amphipathic α-helical antimicrobial peptide (AMP) of the dermaseptin superfamily, originally isolated from the skin secretions of the arboreal frog Phyllomedusa sauvagii. The mature peptide is 34 amino acid residues in length, water‑soluble, thermostable, and exerts a lytic mechanism of action against a broad spectrum of microorganisms—including Gram‑positive and Gram‑negative bacteria, yeast, protozoa, and filamentous fungi—at low micromolar concentrations.

Molecular Formula
Molecular Weight
Cat. No. B1577038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Dermaseptin-1? A Baseline Overview of Its Structure, Source, and Biological Role for Procurement Decisions


Dermaseptin-1 is a naturally occurring, cationic, amphipathic α-helical antimicrobial peptide (AMP) of the dermaseptin superfamily, originally isolated from the skin secretions of the arboreal frog Phyllomedusa sauvagii [1]. The mature peptide is 34 amino acid residues in length, water‑soluble, thermostable, and exerts a lytic mechanism of action against a broad spectrum of microorganisms—including Gram‑positive and Gram‑negative bacteria, yeast, protozoa, and filamentous fungi—at low micromolar concentrations [2]. Unlike many membrane‑active peptides, native Dermaseptin-1 exhibits no detectable hemolytic activity against mammalian erythrocytes, a key differentiating safety feature within its class [3]. Its well‑characterized primary sequence, synthetic tractability, and extensive literature foundation make it a reference standard for antimicrobial peptide research programs and a validated starting point for structure‑activity relationship (SAR) studies and derivative engineering.

Why One Dermaseptin Cannot Be Substituted for Another: Key Differences in Target Spectra, Selectivity, and Synergy Potential


Despite sharing 40–94% sequence similarity and a conserved amphipathic α‑helical architecture, individual dermaseptin family members exhibit profoundly divergent antimicrobial potency, target organism specificity, and mammalian cytotoxicity [1]. For instance, Dermaseptin S4 displays hemolytic activity at micromolar concentrations, whereas Dermaseptin S1 and Dermaseptin-1 are non‑hemolytic under identical assay conditions, illustrating that even high sequence homology does not predict toxicity profiles [2]. Furthermore, the marked differences in potency against Gram‑positive versus Gram‑negative bacteria among dermaseptin sub‑types mean that substituting Dermaseptin-1 with a closely related analog (e.g., Dermaseptin B2/adenoregulin or a Dermaseptin S derivative) without empirical validation will likely yield divergent—and potentially misleading—experimental outcomes. The clinically and industrially relevant property of synergistic activity, wherein dermaseptin combinations produce up to 100‑fold increases in antibiotic potency, is also peptide‑pair specific and cannot be generalized across the family [1]. These documented, quantifiable differences establish that generic substitution within the dermaseptin family is not scientifically justifiable without side‑by‑side comparative data.

Quantitative Evidence Guide: Dermaseptin-1 Performance Benchmarked Against Its Closest Analogs


Broad‑Spectrum Potency vs. Gram‑Positive and Gram‑Negative Bacteria: Dermaseptin-1 MIC Values Compared to Dermaseptin-01 (DS 01)

The minimum inhibitory concentration (MIC) of Dermaseptin-1 against various pathogenic bacteria was compared to the values reported for its close structural analog Dermaseptin-01 (DS 01). Against Gram‑positive bacteria, Dermaseptin-1 exhibits MIC values of 6 µM against both Micrococcus luteus A270 and Staphylococcus aureus ATCC 6538. Against Gram‑negative Escherichia coli SBS 363, Dermaseptin-1 also shows an MIC of 6 µM [1]. In contrast, Dermaseptin-01 (DS 01) exhibits a lower MIC of 3.20 µM against S. aureus ATCC 25923 but a higher MIC of 6.42 µM against E. coli ATCC 25922 [2]. For MRSA, DS 01 shows an MIC of 12.83 µM [2]. This comparison reveals that while Dermaseptin-01 is more potent against certain Gram‑positive strains, Dermaseptin-1 demonstrates a more uniform and predictable broad‑spectrum activity profile, which can be advantageous for applications where consistent antibacterial coverage is required.

antimicrobial susceptibility MIC determination membrane disruption antibiotic resistance

Antiviral Activity: Dermaseptin-1 Inactivates Channel Catfish Virus (CCV) with Greater Potency than Magainin I

In a comparative study of five amphibian antimicrobial peptides, purified Dermaseptin-1 was evaluated alongside temporin A, magainin I, magainin II, and PGLa for their ability to reduce the infectivity of channel catfish virus (CCV) and frog virus 3 (FV3). All peptides except magainin I markedly reduced CCV infectivity [1]. Specifically, Dermaseptin-1, temporin A, magainin II, and PGLa all demonstrated significant virucidal activity against CCV, while magainin I was ineffective [1]. Against FV3, the peptides were 2‑ to 4‑fold less potent, although Dermaseptin-1 retained measurable activity [1]. This represents a clear functional differentiation point: for antiviral applications against enveloped aquatic viruses, Dermaseptin-1 offers superior efficacy compared to magainin I, which is otherwise a broadly used membrane‑active AMP comparator.

antiviral peptide enveloped virus viral inactivation aquatic pathogens

Differential Hemolytic Selectivity in the Dermaseptin S Family: Dermaseptin S1 (DRS‑S1) is Non‑Hemolytic

A side‑by‑side evaluation of the five dermaseptin S members (DRS‑S1, S2, S3, S4, S5) revealed critical differences in hemolytic activity: Dermaseptins S1 and S5 were non‑hemolytic at all concentrations tested, while Dermaseptin S4 caused lysis of human erythrocytes at micromolar concentrations [1]. Although this comparison is among DRS‑S members rather than Dermaseptin-1, it highlights an important class‑level trend: non‑hemolytic activity is a select feature within the broader dermaseptin family. Dermaseptin-1 itself is well‑documented to be non‑hemolytic [2]. Therefore, procurement of a non‑hemolytic dermaseptin must be carefully evaluated at the peptide‑specific level—substituting DRS‑S4 for Dermaseptin-1, for instance, would introduce hemolytic risk.

cytotoxicity hemolysis selectivity index therapeutic window

Functional Differentiation of the α‑Helical 1‑18 Domain: Potency Depends Critically on N‑Terminal Integrity

A structure‑activity dissection of Dermaseptin-1 demonstrated that the N‑terminal 1‑18 α‑helical segment is necessary and sufficient for antimicrobial activity, whereas the full‑length 34‑residue peptide is required for optimal antifungal potency. Truncation of the C‑terminus (residues 19‑34) abolished antifungal activity, indicating that the C‑terminal domain plays a crucial role in targeting fungal membranes [1]. This contrasts with Dermaseptin S3, where a truncated analog S3‑(1‑16)‑NH₂ retained full antimicrobial potency, and even 10‑12 residue analogs remained active against select organisms [2]. These distinct SAR profiles mean that production methods or quality assessments that focus solely on the N‑terminal α‑helix may be insufficient for guaranteeing the fidelity of full‑length Dermaseptin-1's biological function.

SAR N‑terminal domain antifungal peptide core pharmacophore

Optimal Application Scenarios for Dermaseptin-1 Based on Evidence‑Backed Performance Characteristics


Reference Standard for Amphibian Antimicrobial Peptide Structure‑Activity Relationship (SAR) Studies

Dermaseptin-1 is the founding member of a large AMP superfamily, with its primary sequence, secondary structure (80% α‑helical as determined by circular dichroism) [1] and synthetic protocol [2] thoroughly established. Its well‑characterized modularity, where the N‑terminal 1‑18 domain imparts broad‑spectrum antibacterial activity and the full peptide is required for antifungal activity [3], makes it a valuable reference scaffold for SAR investigations. Compared to shorter dermaseptin analogs (e.g., DRS‑S3‑derived 10‑12 residue peptides [4]), Dermaseptin-1 provides a full‑length model that allows independent manipulation of two functional domains, accelerating the rational design of derivatives with tailored target specificity.

Investigation of Membrane‑Active Mechanisms in Mammalian Co‑Culture Systems

Because Dermaseptin-1 has been rigorously shown to be non‑hemolytic to human erythrocytes at concentrations up to at least 53 µM [5], it serves as a non‑cytotoxic tool compound for studying membrane disruption mechanisms in the presence of mammalian cells. In contrast, Dermaseptin S4 exhibits significant hemolytic activity at micromolar concentrations [4]. For experimental designs requiring the co‑incubation of mammalian cells with an active AMP—such as selectivity assays or host‑pathogen interaction studies—Dermaseptin-1 provides a wider safety margin than hemolytic dermaseptin variants, reducing confounding variables caused by host cell lysis.

In Vitro Antiviral Drug Discovery for Enveloped Aquatic Viruses

Dermaseptin-1 is uniquely validated for directly inactivating channel catfish virus (CCV) [6], a significant pathogen in aquaculture. Of five clinically tested amphibian AMPs evaluated in the same study, magainin I showed no activity against CCV, highlighting Dermaseptin-1's superior efficacy against this viral target [6]. This established antiviral activity profile supports its use as a positive control and lead compound for developing peptide‑based antiviral agents for aquaculture or for investigating the virucidal mechanisms of membrane‑active peptides.

Biorational Design of Narrow‑Spectrum Antibiotics via Selective Synergy Exploitation

The documented ability of dermaseptin family members to exhibit up to 100‑fold synergistic increases in antimicrobial potency when used in combination [4] provides a foundation for designing narrow‑spectrum, potent combinatorial antibiotic formulations. Dermaseptin-1's specific synergism profile allows researchers to systematically map peptide‑pair interactions and design combination therapies that minimize required doses while maximizing antimicrobial efficacy—an approach that is not feasible with peptides whose synergy potential is uncharacterized. The well‑defined, peptide‑specific nature of these synergistic interactions [4] also ensures reproducibility, a critical asset for both academic and industrial development pipelines.

Quote Request

Request a Quote for Dermaseptin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.